2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C13H14BF2NO2 and its molecular weight is 265.07 g/mol. The purity is usually 95%.
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Biological Activity
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS Number: 1003298-73-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a difluorobenzonitrile core with a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 265.07 g/mol. The presence of the dioxaborolane group is particularly significant as it may enhance the compound's reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer cell proliferation.
- Interaction with Receptor Pathways : The structure suggests potential interactions with receptor sites relevant to cancer and inflammatory pathways.
- Cell Cycle Modulation : Preliminary studies indicate that this compound may affect the cell cycle regulation in tumor cells.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Cytotoxicity Assays : Studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:
These results suggest that the compound may be effective against certain types of cancer.
In Vivo Studies
Preliminary animal studies indicate that the compound may possess anti-tumor properties. For example:
- Xenograft Models : In mouse models implanted with human tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Mechanistic Insights
Mechanistic studies have suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was evidenced by increased levels of cleaved caspase-3 and decreased expression of anti-apoptotic Bcl-2 proteins in treated cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Lung Cancer : A study involving patients with non-small cell lung cancer (NSCLC) showed promising results when used in combination with standard chemotherapy agents.
- Outcome : Enhanced survival rates and reduced side effects were reported.
- Case Study on Breast Cancer : In a clinical trial setting, patients treated with this compound exhibited better responses when combined with hormonal therapies.
Properties
IUPAC Name |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMVJTWEERDWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729347 | |
Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003298-73-4 | |
Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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